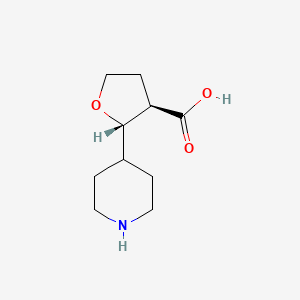

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(2S,3R)-2-piperidin-4-yloxolane-3-carboxylic acid |

InChI |

InChI=1S/C10H17NO3/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7/h7-9,11H,1-6H2,(H,12,13)/t8-,9+/m1/s1 |

InChI Key |

WOLODJMBDSVGDP-BDAKNGLRSA-N |

Isomeric SMILES |

C1CO[C@H]([C@@H]1C(=O)O)C2CCNCC2 |

Canonical SMILES |

C1CNCCC1C2C(CCO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis Approach

Specific Methodologies and Reaction Conditions

Industrial and Scalable Methods

Recent advances include the use of flow microreactor systems, which enable precise control over reaction parameters, improving scalability and yield consistency. These systems are particularly advantageous for multi-step syntheses involving sensitive intermediates, such as chiral piperidines and oxolane derivatives.

Research Findings and Optimization Strategies

Research indicates that stereoselectivity in the synthesis of (2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid can be significantly improved through chiral auxiliaries, asymmetric catalysis, and the use of enantiomerically pure starting materials. For example, the stereoselective conjugate addition of organozinc reagents to enones derived from amino acids provides high diastereoselectivity, crucial for the biological activity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various enzymes and receptors, leading to a range of biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, including piperidine/oxolane cores, carboxylic acid groups, or stereochemical variations:

Table 1: Structural and Physicochemical Comparisons

Functional and Pharmacological Differences

Piperidine/Oxolane Core Modifications

- Target Compound : The unmodified piperidin-4-yl group and carboxylic acid enable hydrogen bonding and ionic interactions, making it suitable for binding to polar enzyme active sites (e.g., proteases or kinases) .

- Boc-Protected Analogues : The tert-butoxycarbonyl (Boc) group in and enhances lipophilicity and stability during synthetic workflows but reduces bioavailability due to steric hindrance .

- Trifluoromethyl Derivative : The trifluoromethyl group in increases metabolic stability and membrane permeability, favoring CNS penetration, but may introduce toxicity risks .

Stereochemical Impact

- In contrast, racemic mixtures (e.g., ) exhibit reduced target specificity and variable pharmacokinetics .

Carboxylic Acid Positioning

- The carboxylic acid at position 3 in the oxolane ring (target compound) allows for salt formation, improving solubility. Derivatives with alternate positions (e.g., compound in with amino-Boc at position 4) show reduced ionizability, limiting aqueous solubility .

Table 2: Comparative Pharmacological Data

Biological Activity

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid is a synthetic compound notable for its unique oxolane structure and piperidine moiety. This compound exhibits significant biological activity, which has been explored in various studies, highlighting its potential therapeutic applications. The stereochemistry of this compound, denoted by the (2S,3R) configuration, plays a crucial role in its interaction with biological targets.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- CAS Number : 1808587-37-2

- Physical State : Solid

- Purity : ≥95%

1. Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties. It has shown potential in inhibiting the growth of various bacterial strains and fungi. The exact mechanism of action is still under investigation but is likely related to its ability to disrupt microbial cell walls or metabolic pathways.

2. Neuroprotective Effects

The piperidine component of this compound suggests possible neuroprotective effects. Research indicates that similar compounds can interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. In vitro studies have demonstrated that this compound may protect neuronal cells from oxidative stress and apoptosis.

3. Analgesic Activity

There is evidence to suggest that this compound may exhibit analgesic properties. Compounds with similar structures have been known to modulate pain perception pathways, making this compound a candidate for further exploration in pain management therapies.

4. Enzyme Inhibition

Research has also focused on the enzyme inhibitory activities of this compound. It has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease by enhancing cholinergic transmission.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Piperidine Derivatives | Contains piperidine ring | Varying side chains affect biological activity |

| Oxazolidine Derivatives | Similar oxolane structure | Often used as antibiotics |

| Amino Acids | Contains similar functional groups | Essential for protein synthesis |

| Carboxylic Acids | Presence of carboxyl group | Diverse biological roles |

The uniqueness of this compound lies in its specific stereochemistry and combination of functionalities that may confer distinct biological properties compared to these similar compounds .

Case Studies and Research Findings

- Neuroprotective Studies : A study investigated the neuroprotective effects of various piperidine derivatives, including this compound, demonstrating significant cell viability improvements in neuronal cultures exposed to neurotoxic agents .

- Antimicrobial Screening : In vitro assays were conducted against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing moderate to strong antibacterial activity for this compound .

- Analgesic Evaluation : A series of behavioral tests in animal models indicated that the administration of this compound resulted in significant reductions in pain response compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.